

CAS number and IUPAC name for 4,5-Dimethoxyphthalonitrile.

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Compound of Interest

Compound Name: 4,5-Dimethoxyphthalonitrile

Cat. No.: B1589226

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An In-Depth Technical Guide to **4,5-Dimethoxyphthalonitrile**: Synthesis, Characterization, and Applications in Advanced Functional Materials

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4,5-dimethoxyphthalonitrile**, a key molecular building block in materials science and medicinal chemistry. We will delve into its fundamental properties, provide validated synthesis and characterization protocols, and explore its pivotal role as a precursor to high-value functional materials, particularly phthalocyanines for applications in drug development.

Core Molecular Profile

4,5-Dimethoxyphthalonitrile is an aromatic dinitrile whose structure is distinguished by a benzene ring functionalized with two adjacent nitrile (-C≡N) groups and two vicinal methoxy (-OCH₃) groups. This specific arrangement of electron-withdrawing nitrile groups and electron-donating methoxy groups imparts a unique electronic profile and steric architecture, making it a highly valuable precursor for complex molecular synthesis.[\[1\]](#)

| Property | Data | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 4,5-Dimethoxy-1,2-benzenedicarbonitrile | [1] |
| CAS Number | 88946-67-2 | [2] |
| Molecular Formula | C ₁₀ H ₈ N ₂ O ₂ | [3] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | - |
| Melting Point | 182-186 °C | - |
| Purity (Typical) | >98% (HPLC) | [1] |

Qualitative Solubility Profile: Based on its structure and empirical data from related compounds, **4,5-dimethoxyphthalonitrile** exhibits good solubility in many common organic solvents but is insoluble in water.

| Solvent | Qualitative Solubility |
|---------------------------------|------------------------|
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Chloroform (CHCl ₃) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Moderately Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |

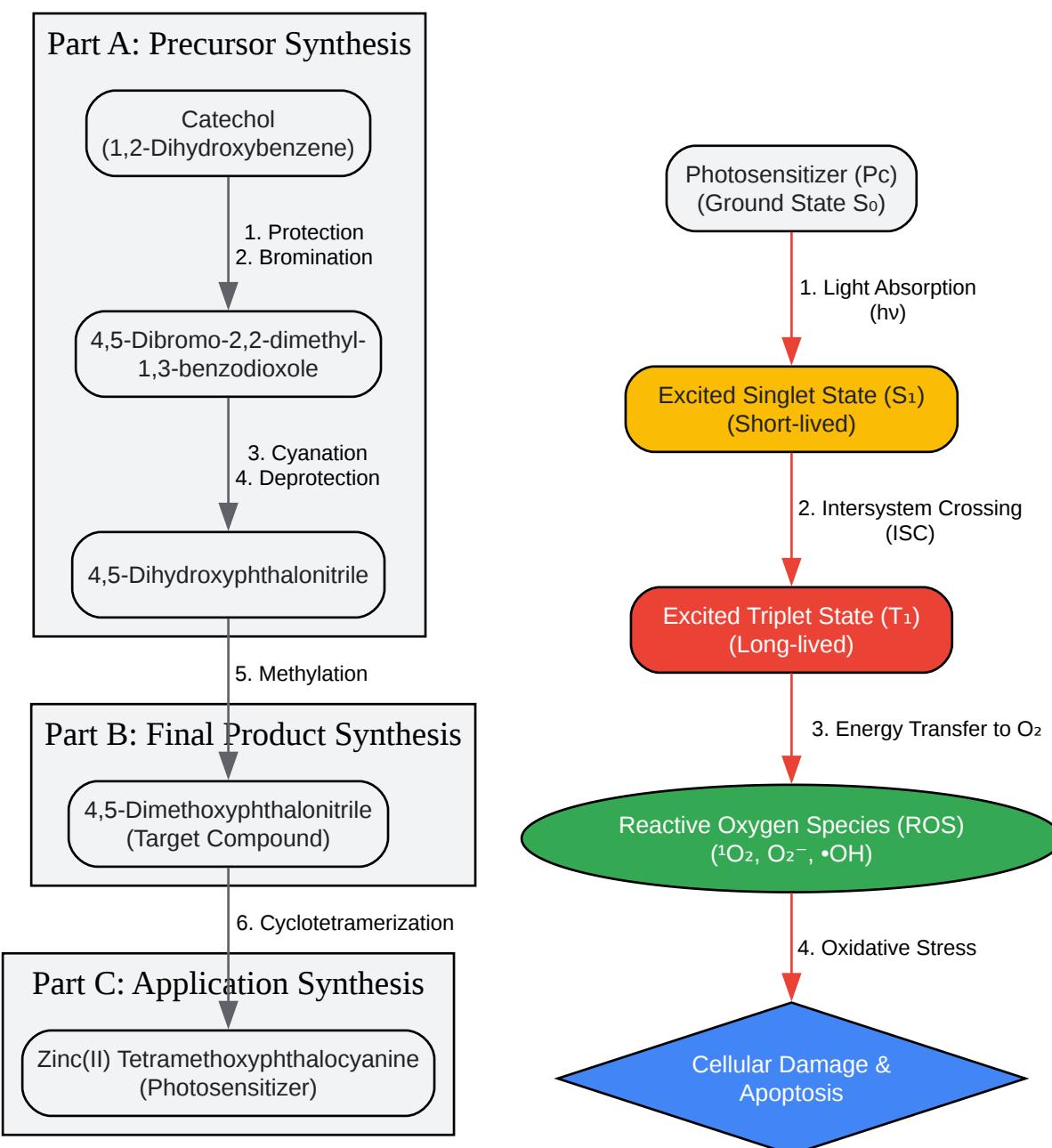
Synthesis Pathway and Experimental Protocols

The synthesis of **4,5-dimethoxyphthalonitrile** is most effectively approached via a multi-step pathway starting from the readily available and inexpensive catechol. This route offers a logical

and scalable method for producing the key precursor, 4,5-dihydroxyphthalonitrile, which is subsequently methylated.

Logical Synthesis Workflow

The overall workflow involves three key transformations: protection of the diol, introduction of the nitrile functionalities, and the final methylation. This sequence is critical to avoid unwanted side reactions with the hydroxyl groups during the cyanation step.



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References

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Phone: (601) 213-4426
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